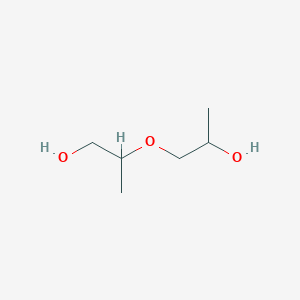

2-(2-Hydroxypropoxy)propan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5(8)4-9-6(2)3-7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFKCOQISQKSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861722 | |

| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polypropylene glycol appears as colorless liquid that is odorless or has a mild sweet odor. May float or sink in water. (USCG, 1999), Liquid, Clear, oily liquid; [HSDB] | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

390 to 495 °F (USCG, 1999), Flash Point varies from 390 to 495 °F, depending on molecular weight | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Lower molecular weight members are sol in water, Infinite, In water: PPG 425, >10,000 mg/L; PPG 1000, >1,000 mg/L; PPG 2000, 250 mg/L; PPG 2700, 15 mg/L | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.012 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.002-1.007 | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.01 mm Hg at 20 °C /contains 130-190 ppm proprietary phenolic antioxidant/ | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, lightly colored, slightly oily, viscous liquids | |

CAS No. |

25322-69-4, 106-62-7 | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-Hydroxypropoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxypropoxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-hydroxypropoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-1,2-diol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-HYDROXYPROPOXY)PROPAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNY0H4G53Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polypropylene glycol (m w 1,200-3,000) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58 °F (USCG, 1999) | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Nomenclature and Stereochemical Considerations in Scientific Inquiry

Systematic and Common Nomenclature in Chemical Literature

2-(2-Hydroxypropoxy)propan-1-ol is the systematic International Union of Pure and Applied Chemistry (IUPAC) name for this diol ether. nih.gov This name precisely describes its molecular structure: a propan-1-ol backbone where the hydrogen of the hydroxyl group at the second position is substituted by a 2-hydroxypropyl group.

In scientific and commercial literature, it is frequently referred to by other names. It is one of the isomers that constitute dipropylene glycol (DPG). wikipedia.orgatamankimya.com Therefore, it is often encompassed by the general term "dipropylene glycol." Other synonyms include 2-(2-hydroxypropoxy)-1-propanol, 1-Propanol, 2-(2-hydroxypropoxy)-, and 2-Methyl-3-oxahexane-1,5-diol. nist.gov The CAS Registry Number for this specific isomer is 106-62-7, which distinguishes it from the general CAS number for dipropylene glycol mixtures (25265-71-8). nih.govatamankimya.com

Isomeric Forms within Dipropylene Glycol Mixtures

Commercial dipropylene glycol is not a single chemical entity but rather a mixture of three structural isomers. wikipedia.orgthermofisher.com These isomers are produced during the manufacturing of propylene (B89431) glycol from propylene oxide. atamankimya.com The three isomers are:

This compound (a primary-secondary diol)

1,1'-Oxybis(2-propanol) (also known as 2,2'-Oxybis(1-propanol) or di(propylene glycol)), a secondary-secondary diol. atamankimya.comshell.com

4-Oxa-2,6-heptandiol (a primary-primary diol). wikipedia.org

The relative proportions of these isomers in a given dipropylene glycol product can vary depending on the manufacturing process. google.com The similarity in their chemical structures and physical properties makes their separation challenging. google.com

Table 1: Structural Isomers of Dipropylene Glycol

| Isomer Name | IUPAC Name | Other Names | CAS Number |

| Primary-Secondary Isomer | This compound | 2-(2-hydroxypropoxy)-1-propanol | 106-62-7 |

| Secondary-Secondary Isomer | 1,1'-Oxybis(2-propanol) | 2,2'-Oxybis(1-propanol) | 110-98-5 |

| Primary-Primary Isomer | 4-Oxa-2,6-heptandiol | 1,1'-Oxybis(1-propanol) | Not readily available |

This table summarizes the main structural isomers found in commercial dipropylene glycol.

Stereochemical Aspects and Chirality in Synthesis and Application Studies

The structural complexity of this compound is further increased by the presence of chiral centers. Both the propan-1-ol and the 2-hydroxypropoxy moieties contain a chiral carbon atom (at position 2 of each propane (B168953) unit). This gives rise to the potential for multiple stereoisomers. Specifically, since there are two chiral centers, there can be a total of four stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The (2R, 2'S) and (2S, 2'R) isomers are a meso compound.

The industrial synthesis of dipropylene glycol, which involves the reaction of propylene oxide with propylene glycol, typically results in a mixture of these stereoisomers. The starting material, propylene oxide, is often used as a racemic mixture (a mixture of its R- and S-enantiomers), which leads to a complex mixture of diastereomers and enantiomers of the final dipropylene glycol isomers.

The stereochemistry of these molecules can have a significant impact on their physical and biological properties. For instance, research on related compounds has shown that different stereoisomers can exhibit distinct odor characteristics and potencies. researchgate.net While specific studies on the application differences of the individual stereoisomers of this compound are not widely detailed in publicly available literature, it is a recognized principle in stereochemistry that the three-dimensional arrangement of atoms can profoundly influence a molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems. The separation and characterization of these individual stereoisomers are areas of ongoing scientific inquiry, often employing techniques like gas-liquid partition chromatography. nasa.gov

Advanced Synthetic Methodologies and Reaction Pathways

Mechanistic Investigations of Formation from Propylene (B89431) Oxide Hydrolysis

The formation of 2-(2-Hydroxypropoxy)propan-1-ol is intrinsically linked to the production of monopropylene glycol (MPG), where it emerges as a primary byproduct. epchems.comintratec.us The reaction involves the hydrolysis of propylene oxide (PO), a process that can proceed through either acid or base catalysis. The fundamental reaction is the nucleophilic attack of a water molecule on the epoxide ring of PO, yielding MPG. Subsequently, the newly formed hydroxyl groups of MPG can act as nucleophiles, attacking another molecule of PO to form dipropylene glycol. atamanchemicals.com Dipropylene glycol itself is a mixture of three isomers: this compound, 1-(2-hydroxypropoxy)propan-2-ol, and 2,2'-oxybis(propan-1-ol). atamanchemicals.comelchemy.com

The mechanism of this reaction has been a subject of detailed investigation, particularly concerning the catalytic role of zeolites like ZSM-5. Theoretical studies, such as those employing Density Functional Theory (DFT), have elucidated two primary pathways for the formation of both MPG and DPG: a stepwise mechanism and a concerted mechanism. researchgate.netresearchgate.net

In the stepwise mechanism , the reaction is initiated by the opening of the epoxide ring, which is the rate-limiting step. researchgate.net This is followed by the nucleophilic attack of a water molecule (for MPG formation) or an MPG molecule (for DPG formation). For the formation of DPG via this pathway, the activation energy for the initial ring-opening is the same as that for MPG formation. researchgate.net

The concerted mechanism , conversely, involves a simultaneous ring-opening of the epoxide and nucleophilic attack. researchgate.net Computational studies have indicated that for both MPG and DPG formation, the concerted mechanism is generally favored as it presents a lower energy barrier. researchgate.netsebhau.edu.ly Specifically, when catalyzed by ZSM-5 zeolite, the activation energy for the concerted formation of MPG is lower than that for DPG, suggesting that MPG formation is kinetically faster. Nevertheless, the formation of DPG as a byproduct is unavoidable under these conditions. researchgate.net

The selectivity of the reaction towards MPG versus DPG is highly dependent on the reaction conditions. A critical factor is the molar ratio of water to propylene oxide. A higher water-to-PO ratio favors the formation of MPG, as the abundance of water molecules outcompetes the MPG molecules for the reaction with PO. google.com Conversely, a lower water-to-PO ratio increases the likelihood of MPG reacting with PO, thus enhancing the yield of DPG. researchgate.net

Catalytic Systems and Their Influence on Selectivity and Yield

The choice of catalyst is paramount in directing the hydrolysis of propylene oxide towards the desired glycol products. Both homogeneous and heterogeneous catalytic systems have been extensively studied to optimize the yield and selectivity of this compound and its isomers.

Traditionally, the hydrolysis of propylene oxide has been carried out using homogeneous acid catalysts such as sulfuric acid or hydrochloric acid. sebhau.edu.lychegg.com These catalysts operate by protonating the oxygen atom of the epoxide ring, which facilitates the nucleophilic attack by water or a glycol. While effective in promoting the reaction, homogeneous catalysts present significant challenges in terms of separation from the product stream, leading to corrosion issues and the need for neutralization steps, which adds to the process complexity and cost. sebhau.edu.ly

The reaction is typically conducted in the liquid phase, and the concentration of the acid catalyst is generally kept low (e.g., 0.5-1.0% sulfuric acid). sebhau.edu.ly The temperature is also a critical parameter, with typical ranges being 50-70°C for catalytic hydrolysis. sebhau.edu.ly The use of homogeneous catalysts generally leads to a mixture of MPG, DPG, and higher glycols, with the selectivity being influenced by the reaction conditions.

To overcome the drawbacks of homogeneous catalysis, significant research has been directed towards the development of solid, heterogeneous catalysts. These catalysts offer the advantages of easy separation, reusability, and often, higher selectivity, leading to more environmentally benign and cost-effective processes.

A variety of heterogeneous catalysts have been investigated, including:

Ion-Exchange Resins: Resins such as Lewatit MonoPlus M500/HCO3- have demonstrated good performance in the hydration of propylene oxide. researchgate.net These catalysts have been shown to follow a series-parallel irreversible homogeneous mechanism within the catalyst pores. researchgate.net

Solid Base Catalysts: Strong basic catalysts, such as sol-gel derived Na2O-ZrO2, have shown excellent performance in the hydrolysis of propylene oxide. chegg.com The high dispersion of Na2O nanoparticles within a mesoporous zirconia framework leads to strong basicity, enabling the one-pot synthesis of MPG and DPG even at a low water-to-PO ratio of 3, without significant condensation side reactions. chegg.com

Niobium-based Catalysts: Sumitomo Chemical has developed a niobium-based catalyst that exhibits high activity and selectivity for the synthesis of DPG and tripropylene (B76144) glycol (TPG) from propylene oxide and water. This catalyst is suitable for use in a fixed-bed system, allowing for a simplified and low-energy consumption process. researchgate.net

The table below summarizes the performance of various catalytic systems in the synthesis of dipropylene glycol.

| Catalyst | Catalyst Type | Key Findings/Reported Performance | Reference |

|---|---|---|---|

| Sulfuric Acid | Homogeneous | Effective for hydrolysis, but with separation and corrosion issues. Used at low concentrations (0.5-1.0%). | sebhau.edu.ly |

| Lewatit MonoPlus M500/HCO3- | Heterogeneous (Ion-Exchange Resin) | Showed better performance than Dowex Marathon A/HCO3-. Follows a series-parallel irreversible homogeneous mechanism. | researchgate.net |

| Na2O-ZrO2 | Heterogeneous (Solid Base) | Excellent performance in one-pot synthesis of PG and DPG at a low H2O/PO ratio of 3. | chegg.com |

| Niobium-based Catalyst | Heterogeneous | High activity and selectivity for DPG and TPG synthesis. Suitable for fixed-bed reactors. | researchgate.net |

| ZSM-5 Zeolite | Heterogeneous (Zeolite) | Catalyzes the reaction via both stepwise and concerted mechanisms, with the latter being dominant. MPG formation is faster, but DPG formation is unavoidable. | researchgate.net |

Exploration of Alternative Synthetic Routes

The reliance on petroleum-derived propylene oxide has spurred research into alternative and more sustainable pathways for the production of glycols, including this compound.

A promising green alternative is the utilization of glycerol (B35011), a readily available byproduct from biodiesel production. researchgate.net The hydrogenolysis of glycerol can yield propylene glycol, which can then be used as a precursor for the synthesis of this compound. The hydrogenolysis process typically involves two main steps: the dehydration of glycerol to acetol, followed by the hydrogenation of acetol to propylene glycol. researchgate.net

A wide range of heterogeneous catalysts have been developed for this conversion, with copper-based catalysts being particularly effective due to their ability to suppress C-C bond cleavage in favor of C-O bond breaking. google.com For instance, Cu-ZnO catalysts have shown high selectivity towards propylene glycol. google.com Other metals, including noble metals like Ru, Pt, and Pd, have also been investigated. aiche.org

Furthermore, a direct route to bio-derived dipropylene and tripropylene glycols has been developed that bypasses the need for propylene oxide altogether. This method utilizes bio-derived monopropylene glycol as a feedstock and employs an acid-catalyzed condensation process at elevated temperatures to produce DPG and TPG. ieomsociety.orgumsystem.edu This represents a significant step towards a fully bio-based production of these glycols.

Biotechnological routes are also being explored for the production of propylene glycol from renewable resources. The focus has been on the microbial conversion of sugars or glycerol into propylene glycol. While the direct microbial synthesis of this compound has not been extensively reported, the successful biotechnological production of its precursor, propylene glycol, opens up a potential pathway for a fully bio-based synthesis of DPG.

These biotechnological methods often involve genetically engineered microorganisms that can efficiently convert renewable feedstocks into the desired chemical. The development of robust and efficient microbial strains is a key area of ongoing research. The propylene glycol produced through these methods could then be utilized in the aforementioned acid-catalyzed condensation to yield bio-derived dipropylene glycol.

Derivatization Reactions and Functionalization Strategies for Novel Applications

The strategic derivatization of this compound unlocks a diverse portfolio of molecules with enhanced functionalities. Key reaction pathways include esterification and etherification, which modify the hydroxyl groups to introduce new chemical features and significantly alter the physical properties of the parent molecule. These transformations are instrumental in developing materials for cutting-edge applications.

One of the most significant derivatization routes is the esterification of this compound with acrylic acid to form dipropylene glycol diacrylate (DPGDA). atamanchemicals.comsfdchem.com This difunctional acrylate (B77674) monomer is a crucial component in ultraviolet (UV) and electron beam (EB) curable formulations. atamanchemicals.comsfdchem.comadakem.com DPGDA acts as a reactive diluent, which polymerizes upon exposure to free radicals, contributing to the formation of a cross-linked polymer network. atamanchemicals.comsfdchem.com Its inclusion in formulations for coatings, inks, and adhesives is valued for imparting improved flexibility, adhesion, and good moisture resistance. atamanchemicals.com The low viscosity and good diluency of DPGDA are also key performance highlights. The high reactivity of DPGDA makes it an ideal crosslinking agent and reactive diluent that can be used to adjust the viscosity and curing rate of polymer reaction systems. sfdchem.com The resulting cross-linked polymers exhibit favorable heat resistance, chemical resistance, and mechanical properties. sfdchem.com

Another important functionalization strategy is the etherification of the hydroxyl groups. This leads to the formation of dipropylene glycol ethers, such as dipropylene glycol dimethyl ether (DPGDME) and dipropylene glycol dipropyl ether. atamanchemicals.comgoogle.com DPGDME, an aprotic and inert solvent, has gained prominence as an environmentally friendly substitute for N-methyl-2-pyrrolidone (NMP) in applications like water-based polyurethane dispersions and coatings. atamanchemicals.comchemicalbook.com Its low toxicity and ability to dissolve a wide range of substances make it a versatile choice in cleaners, coatings, and adhesives. marketresearchintellect.com The synthesis of these ethers typically involves the reaction of a dipropylene glycol monoether with an alkyl halide in the presence of a base. google.com For instance, dipropylene glycol methyl propyl ether can be prepared by reacting dipropylene glycol monomethyl ether with chloropropane or bromopropane. google.com

Furthermore, this compound plays a critical role as a chain extender in the synthesis of polyurethanes. ufrgs.brbdmaee.net In polyurethane formulations, chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to form the hard segments of the polymer. d-nb.info The use of a branched chain extender like dipropylene glycol can influence the microphase separation between the hard and soft segments of the polyurethane, thereby affecting the final mechanical properties of the material, such as adhesive strength and viscosity. ufrgs.br Studies have shown that the incorporation of branched chain extenders like dipropylene glycol may not lead to significant phase separation between hard and soft segments, which can be a desirable characteristic for certain applications. ufrgs.br

The following tables provide a summary of the research findings on the derivatization of this compound and the properties of the resulting functionalized compounds.

Table 1: Properties and Applications of Dipropylene Glycol Diacrylate (DPGDA)

| Property | Value | Applications | Performance Benefits |

|---|---|---|---|

| Appearance | Clear, colorless to light yellow liquid sfdchem.comlencolo37.com | UV-curable coatings and adhesives adakem.com | Low viscosity, low volatility, fast curing lencolo37.commade-in-china.com |

| Viscosity (@ 25°C) | 7-13 mPa·s lencolo37.com | Printing inks and overprint varnishes adakem.com | Improves hardness and chemical resistance adakem.com |

| Density (@ 25°C) | Approximately 1.07 g/cm³ sfdchem.com | Electronics encapsulation adakem.com | Provides flexibility and adhesion adakem.com |

| Boiling Point | Approximately 225°C sfdchem.com | Specialty polymers and resins adakem.com | Good dilution power and strong adhesion lencolo37.commade-in-china.com |

| Flash Point | Approximately 120°C sfdchem.com | 3D printing formulations | Enhances toughness in 3D printed objects |

Table 2: Properties and Applications of Dipropylene Glycol Ethers

| Derivative | Key Properties | Primary Applications | Notable Advantages |

|---|---|---|---|

| Dipropylene Glycol Dimethyl Ether (DPGDME) | Aprotic, inert solvent, miscible with most organic solvents, limited water solubility atamanchemicals.comunivarsolutions.com | Environmentally friendly substitute for NMP in polyurethane dispersions and coatings atamanchemicals.comchemicalbook.com | Low toxicity, effective solvent for polar and non-polar substances marketresearchintellect.com |

| Solvent for cleaners, adhesives, and coatings marketresearchintellect.com | Can be used in proton-sensitive systems chemicalbook.com | ||

| Dipropylene Glycol Dipropyl Ether | Synthesized from dipropylene glycol monopropyl ether | Organic solvent google.com | High purity can be achieved through specific synthesis and purification methods google.com |

| Dipropylene Glycol Methyl Propyl Ether | Geometric isomer with purity over 99% achievable | Specialty solvent google.com | Synthesis method allows for removal of unreacted raw materials, leading to high purity google.com |

Table 3: Role of Dipropylene Glycol as a Chain Extender in Polyurethanes

| Application Area | Function | Research Finding | Impact on Properties |

|---|---|---|---|

| One-Component Moisture-Curable Polyurethane Adhesives | Branched Chain Extender ufrgs.br | Incorporation of dipropylene glycol did not result in notable phase separation between hard and soft segments. ufrgs.br | Influences the viscosity and adhesive strength of the prepolymer. ufrgs.br |

| Polyurethane Foams | Chain Extender or Polyol Component bdmaee.net | Sits in the middle in terms of reactivity and cost compared to other glycols. bdmaee.net | Helps to shape the physical properties of the foam, making them softer, stronger, and more adaptable. bdmaee.net |

| Thermoplastic Polyurethanes (TPUs) | Chain Extender ufrgs.br | The use of dipropylene glycol, an asymmetrical chain extender, hinders the ordering of hard segments. | Can modify the morphological and thermal characteristics of the polymers. ufrgs.br |

Chemical Reactivity and Interaction Mechanisms

Intermolecular Interactions and Self-Association Studies

The molecular structure of 2-(2-Hydroxypropoxy)propan-1-ol, with its two hydroxyl groups, allows for the formation of hydrogen bonds. This capacity for hydrogen bonding is a primary driver of its physical properties and interactions with other molecules. Infrared spectroscopy data confirms the presence of these hydroxyl groups, showing characteristic broad absorption bands that indicate hydrogen bonding between molecules in its liquid state.

The compound's complete miscibility with water is a direct result of favorable hydrogen bonding between its hydroxyl groups and water molecules, leading to the formation of stable hydrated structures. This hydrophilic nature is a key aspect of its functionality. Furthermore, it exhibits miscibility with polar organic solvents like methanol (B129727) and ethanol.

Self-association is a notable characteristic of this compound. The hydroxyl groups on different molecules can interact with each other through hydrogen bonding, leading to the formation of transient intermolecular networks. This self-association influences its viscosity and boiling point.

Reactivity in Esterification and Etherification Processes

This compound serves as a reactant in both esterification and etherification reactions, a property attributable to its hydroxyl groups.

In esterification , the hydroxyl groups of this compound can react with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by an acid, such as sulfuric acid. The reactivity of the primary and secondary hydroxyl groups can differ, with primary alcohols generally exhibiting faster esterification rates than secondary alcohols due to reduced steric hindrance. ceon.rs The resulting esters have applications as plasticizers, solvents, and in the formulation of various consumer products.

Etherification involves the reaction of the hydroxyl groups to form a new ether linkage. This can occur, for example, through a Williamson ether synthesis-type reaction where an alkoxide of this compound reacts with an alkyl halide. These reactions expand the range of derivatives that can be synthesized from this diol.

The reactivity of this compound in these processes allows for its use as a chemical intermediate in the synthesis of a variety of other compounds. dow.com

Role as a Polymerization Initiator or Monomer in Polymer Science

In the field of polymer science, this compound can function in two primary capacities: as a polymerization initiator and as a monomer.

As a polymerization initiator , its hydroxyl groups can initiate the ring-opening polymerization of cyclic esters or epoxides. The hydroxyl group attacks the strained ring, leading to its opening and the propagation of a polymer chain. This is a common method for the synthesis of polyesters and polyethers.

As a monomer , this compound can be incorporated into polymer backbones. For instance, it is used in the production of unsaturated polyester (B1180765) resins and alkyd resins. univarsolutions.com Its di-functional nature (two hydroxyl groups) allows it to act as a chain extender or to introduce flexibility into the polymer structure. univarsolutions.com The use of this compound in polymerization can influence the final properties of the polymer, such as its flexibility and solubility.

Mechanistic Investigations of Co-solvency and Coupling Agent Functionality

The dual hydrophilic and lipophilic nature of this compound underpins its effectiveness as a co-solvent and coupling agent. dow.com Its molecule possesses polar hydroxyl groups that can interact with hydrophilic substances like water, and a nonpolar hydrocarbon backbone that can interact with lipophilic (hydrophobic) substances.

As a co-solvent , it enhances the solubility of a substance in a solvent in which it is not normally soluble. For instance, it can facilitate the dissolution of both hydrophilic and lipophilic compounds in a single phase. This is particularly valuable in complex formulations where multiple ingredients with different polarities need to be combined. patsnap.com

As a coupling agent , this compound acts as a bridge between two immiscible phases, such as oil and water. patsnap.com It achieves this by orienting itself at the interface, with its hydroxyl groups in the aqueous phase and its nonpolar part in the oil phase. This reduces the interfacial tension and allows for the formation of a stable emulsion or dispersion. This functionality is crucial in applications like latex emulsion coatings, where it can prevent the coagulation of the emulsion when hydrophobic solvents are present. dow.com Procter & Gamble, for example, has utilized this property in their household cleaning products by creating a versatile base with other glycols and surfactants for enhanced solvency. patsnap.com

The mechanism of its coupling action involves the formation of hydrogen bonds and van der Waals interactions, which help to stabilize the mixture and prevent phase separation. Its ability to act as a coupling agent is leveraged in a wide array of products, including water-reducible coatings and various cleaning formulations. dow.comhydrite.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₃ | chemspider.comnist.govnist.gov |

| Molecular Weight | 134.17 g/mol | |

| Appearance | Colorless, odorless, viscous liquid | univarsolutions.com |

| Boiling Point | 227 °C (441 °F) | univarsolutions.com |

| Melting Point | -20 °C (-4 °F) | univarsolutions.com |

| Flash Point | 128 °C (262 °F) | univarsolutions.com |

| Dynamic Viscosity | 75 mPa.s @ 25 °C (77 °F) | univarsolutions.com |

| Solubility in Water | Completely miscible | univarsolutions.com |

Applications in Specialized Chemical and Material Science Fields

Advanced Polymer and Resin Synthesis

2-(2-Hydroxypropoxy)propan-1-ol is a key building block in the synthesis of several important polymers and resins. Its diol functionality allows it to react with polybasic acids and isocyanates to form polyesters and polyurethanes, respectively.

Formulation and Performance of Unsaturated Polyester (B1180765) Resins

Unsaturated polyester resins (UPRs) are thermosetting polymers widely used in composites, often reinforced with materials like fiberglass. The synthesis of UPRs involves the polycondensation reaction of diols with unsaturated and saturated dibasic acids. allhdi.com this compound is frequently incorporated as one of the diol components in these formulations. researchgate.net

The inclusion of this longer-chain, flexible diol imparts several desirable properties to the final resin:

Enhanced Flexibility and Impact Resistance : Its structure introduces longer, more flexible segments between the crosslinks in the cured polymer network. This reduces the brittleness of the resin, leading to improved toughness and impact resistance. allhdi.com Research has shown that increasing the content of dipropylene glycol in resins for applications like boat hulls can significantly improve the energy absorption capacity of the resulting composite material. allhdi.com

Improved Processability : It effectively reduces the viscosity of the uncured resin. allhdi.com This lower viscosity facilitates easier handling, better flow during molding processes, and more uniform wetting of reinforcing fibers, which is critical for the mechanical performance of fiber-reinforced plastics. allhdi.com

Modified Crosslinking Density : By adjusting the ratio of this compound to other glycols (like propylene (B89431) glycol or neopentyl glycol), manufacturers can fine-tune the crosslink density. allhdi.com Using a higher proportion of this compound decreases the crosslink density, resulting in a softer, more flexible material. allhdi.com

Studies have investigated the use of various glycols in UPR synthesis. For instance, research on recycling polyethylene (B3416737) terephthalate (B1205515) (PET) through glycolysis has used dipropylene glycol to create UPRs, although compatibility with styrene (B11656) can be a challenge depending on the glycol used. researchgate.net The type of glycol has a significant effect on the properties of the final cured UPR. researchgate.net

Alkyd Resin Chemistry and Material Properties

Alkyd resins are oil-modified polyesters that are fundamental binders in many solvent-based paints, varnishes, and coatings. youtube.comforemost-chem.com Their synthesis involves the reaction of a polyhydric alcohol (polyol), a polybasic acid (or its anhydride), and a fatty acid or oil. youtube.comforemost-chem.com this compound serves as a polyol in these formulations. atamanchemicals.com

Its incorporation influences the final properties of the alkyd resin, such as flexibility, adhesion, and durability. qu.edu.iq For example, a four-component alkyd resin with a 50% oil length was synthesized using phthalic anhydride, tall oil fatty acid, trimethylolpropane, and dipropylene glycol. This resin was then further modified to produce urethane-modified alkyd resins for paint formulations. Research has also explored its use in the glycolysis of waste PET to create intermediates for water-reducible alkyd resins. researchgate.net The choice of polyol is a critical factor that determines the performance characteristics of the resulting coating. youtube.com

Development of Polyurethane Polyols and Their Polymeric Derivatives

In polyurethane chemistry, this compound plays a dual role. Polyurethanes are produced by the reaction of polyols with isocyanates. wikipedia.org This compound can be used as:

An Initiator for Polyol Synthesis : It can act as a starting molecule for the polymerization of epoxides (like propylene oxide) to create larger polyether polyols. atamanchemicals.com

A Polyol Component : It can be directly incorporated as a polyol in the formulation of polyurethanes, particularly in systems for rigid foams and elastomers. atamanchemicals.comepchems.com

As a reactive intermediate, it contributes to the flexibility of the resulting polyurethane. atamanchemicals.com Its use as a chain extender can increase the molecular weight of polyurethane prepolymers. wikipedia.org The properties of the final polyurethane, such as hardness, flexibility, and chemical resistance, are highly dependent on the type of polyol used in the formulation.

Table 1: Role of this compound in Polymer Synthesis

| Polymer Type | Role of this compound | Resulting Property Improvements |

| Unsaturated Polyester Resins (UPR) | Diol (glycol) component | Increased flexibility, impact resistance, and hydrolytic stability; Reduced viscosity. atamanchemicals.comallhdi.com |

| Alkyd Resins | Polyhydric alcohol (polyol) | Contributes to flexibility, adhesion, and durability. atamanchemicals.comqu.edu.iq |

| Polyurethanes (PU) | Initiator for polyol synthesis; Polyol component | Imparts flexibility; Acts as a chain extender. atamanchemicals.comwikipedia.org |

Research in High-Performance Coatings and Adhesives

In the field of high-performance coatings and adhesives, this compound is a valuable formulating ingredient. atamanchemicals.comepchems.com It functions as a coalescing agent, humectant, viscosity modifier, and solvent. allhdi.com

It is also used as a solvent and plasticizer in various coating and adhesive formulations, enhancing flow and leveling for a uniform application. epchems.comelchemy.com In radiation-curable systems, it can be used to dilute unsaturated polyester resins, which are then cured to form hard, scratch-resistant coatings for substrates like wood. dow.com

Integration in Industrial Solvents and Process Fluids

The physical properties of this compound make it an effective and versatile industrial solvent. atamankimya.com It is a clear, nearly odorless, viscous liquid with a high boiling point and low vapor pressure. atamanchemicals.com These characteristics, combined with its excellent solvency, make it a preferred choice in many applications. atamankimya.com

Dissolution Capabilities for Diverse Organic Compounds

A key feature of this compound is its broad solvency. It is completely miscible with water and can dissolve a wide range of organic substances. atamanchemicals.commonumentchemical.com This makes it an excellent solvent and coupling agent, capable of bringing together otherwise immiscible components in a formulation. dow.com

Its dissolution capabilities extend to:

Oils and Resins : It is used as a solvent for nitrocellulose, cellulose (B213188) acetate, and various resins used in lacquers, coatings, and printing inks. atamanchemicals.com

Other Organic Compounds : It is miscible with many organic solvents, including ethanol, benzene, and toluene. atamanchemicals.commonumentchemical.com

Agricultural Chemicals : It serves as a solvent in the formulation of insecticides and other agricultural products. atamanchemicals.com

Its low volatility and high viscosity make it suitable for applications where slow evaporation is desired, such as in textile lubricants and cutting oils. atamanchemicals.com

Table 2: Physical Properties of Dipropylene Glycol (Typical Values)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₃ | atamankimya.commonumentchemical.com |

| Molecular Weight | 134.17 g/mol | nih.govalfa-chemistry.com |

| Boiling Point | 232 °C | monumentchemical.com |

| Freezing Point | -40 °C | monumentchemical.com |

| Flash Point (Closed Cup) | 138 °C | monumentchemical.com |

| Density (@ 20°C) | 1.022 kg/L | monumentchemical.com |

| Viscosity (@ 20°C) | 107 cP | monumentchemical.com |

| Solubility in Water (@ 20°C) | 100% | monumentchemical.com |

Application in Printing Inks and Lacquers: Performance and Durability Studies

The exceptional solvency of this compound makes it a critical ingredient in the formulation of printing inks, lacquers, and coatings. atamankimya.comatamanchemicals.com It effectively dissolves and disperses various components such as pigments, binders, nitrocellulose, and cellulose acetate, leading to a uniform and high-quality finish. atamanchemicals.comepchems.com Its low volatility is a key attribute, allowing for a slower evaporation rate. epchems.com This controlled drying time helps in achieving an even application, preventing issues like brush marks and ensuring better adhesion to the substrate.

Extraction Solvency in Petrochemical and Refining Processes

In the petrochemical and refining industries, this compound is utilized as an extraction solvent, particularly for the removal of aromatic hydrocarbons from catalytic reforming naphtha. atamankimya.comatamanchemicals.comresearchgate.net Its effectiveness stems from its favorable solvency and selectivity for these aromatic compounds. researchgate.net

Simulations of extraction processes have shown that dipropylene glycol exhibits good solvation power. researchgate.net Studies involving liquid-liquid equilibrium data for binary mixtures of dipropylene glycol with various hydrocarbons (paraffinic, naphthenic, and aromatic) have confirmed its potential as a solvent in liquid-liquid extraction. researchgate.net The process simulations, conducted under varying conditions of solvent-to-feed ratios and numbers of theoretical trays, have indicated that using this compound as a solvent can lead to the production of a pure raffinate, demonstrating its efficiency in separating aromatic components from hydrocarbon streams. researchgate.net

Contributions to Functional Fluids and Lubricant Base Formulations

This compound plays a significant role in the formulation of various functional fluids, including hydraulic fluids, brake fluids, and cutting oils. atamankimya.comhr-sportgroup.com Its properties contribute to the performance and stability of these essential industrial liquids.

In lubricating oils and greases, it functions as a component that can improve performance, especially under conditions of high temperature and pressure. greenchemindustries.com Its excellent solvency for certain oils is a key factor in its use in cutting oils and textile lubricants. atamankimya.comhr-sportgroup.com For hydraulic fluids, particularly water-glycol based formulations, dipropylene glycol provides both flame resistance and good lubrication properties. bdmaee.net These types of fluids are often used in mobile equipment like construction and agricultural machinery due to their adaptability to varying environmental conditions. bdmaee.net

Studies on Antifoam and Release Agent Performance

The compound this compound is also recognized for its utility as a defoamer or antifoam agent in various industrial processes. atamankimya.comatamankimya.com Its ability to reduce and hinder the formation of foam is valuable in the manufacturing of products like industrial soaps and in agricultural formulations. atamankimya.com

Furthermore, it is employed as a release agent. univarsolutions.com This application leverages its ability to prevent other materials from bonding to a surface. The specific performance characteristics as a release agent are tied to its chemical structure and physical properties, which allow for the creation of a non-stick surface, facilitating the easy removal of molded or formed parts.

Pharmaceutical and Fine Chemical Intermediate Research

Role as an Intermediate in the Synthesis of Active Pharmaceutical Ingredients

While primarily recognized for its utility as a solvent to enhance the solubility and stability of drug substances, 2-(2-Hydroxypropoxy)propan-1-ol also serves as a reactive intermediate in the synthesis of certain active pharmaceutical ingredients. Its two hydroxyl groups—one primary and one secondary—provide reactive sites for the formation of ethers and esters, allowing for its incorporation into the molecular backbone of a final drug product.

This reactivity is harnessed to modify the physicochemical properties of a drug molecule, such as its solubility, lipophilicity, and metabolic stability. By forming derivatives, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent. For instance, esterification of a drug candidate with this compound can lead to the formation of a prodrug, which may exhibit improved absorption and distribution in the body before being metabolized to release the active API.

The use of this compound as a building block is particularly valuable in the synthesis of complex molecules where specific spacer or linker units are required. Its flexible ether linkage and dual hydroxyl functionalities allow for the construction of more elaborate molecular architectures.

Table 1: Reactivity of this compound in API Synthesis

| Reaction Type | Functional Group Involved | Potential Application in API Synthesis |

|---|---|---|

| Esterification | Primary & Secondary Hydroxyls | Prodrug formation, modification of solubility |

| Etherification | Primary & Secondary Hydroxyls | Introduction of flexible linkers, synthesis of analogs |

| Polymerization | Both Hydroxyl Groups | Creation of drug-polymer conjugates |

Application in Biotechnological Processes and Biopharmaceutical Production

The application of this compound in the realm of biotechnology and biopharmaceutical production is an emerging area of research. While its direct use in upstream processes such as microbial fermentation or cell culture is not extensively documented, its utility in downstream processing and formulation is more established.

In biopharmaceutical formulations, it can act as a stabilizing agent for proteins and other biologics, protecting them from degradation and aggregation. Its properties as a co-solvent can be beneficial in solubilizing hydrophobic drug candidates that are produced through biotechnological methods.

Furthermore, there is growing interest in the use of glycols and their derivatives in biocatalysis. Enzymatic reactions are often highly selective and efficient, and the use of a co-solvent like this compound can enhance the solubility of non-polar substrates in aqueous media, thereby improving reaction rates and yields. This is particularly relevant for the synthesis of chiral intermediates for pharmaceuticals, where enzymatic resolution is a key step.

Utilization as a High-Temperature Reaction Medium in Organic Synthesis

The high boiling point (approximately 232°C) and thermal stability of this compound make it an excellent high-temperature reaction medium for various organic syntheses. atamanchemicals.com Its ability to dissolve a wide array of organic and inorganic reagents at elevated temperatures allows for reactions to proceed at faster rates and often with improved selectivity.

This is particularly advantageous for reactions that are sluggish at lower temperatures, such as certain condensation, esterification, and etherification reactions. atamanchemicals.com The use of this compound as a solvent can obviate the need for high-pressure equipment that would be necessary if lower-boiling solvents were used to achieve similar reaction temperatures.

One notable application is in the synthesis of polyesters and other polymers, where the high temperatures facilitate the removal of condensation byproducts, such as water, driving the equilibrium towards product formation. atamankimya.com In fine chemical synthesis, it can serve as a medium for the preparation of heterocyclic compounds and other complex molecular frameworks that require significant thermal energy to overcome activation barriers.

Table 2: Properties of this compound as a Reaction Medium

| Property | Value | Significance in High-Temperature Synthesis |

|---|---|---|

| Boiling Point | ~232 °C | Enables reactions at elevated temperatures without high pressure |

| Flash Point | ~128 °C | Relatively high, contributing to safer handling at high temperatures |

| Solvency | Miscible with water and many organic solvents | Dissolves a wide range of reactants and catalysts |

| Polarity | Polar | Can influence reaction pathways and selectivity |

The continued exploration of this compound's properties and applications is expected to yield further innovations in the pharmaceutical and fine chemical industries, contributing to the development of more efficient, sustainable, and effective synthetic methodologies.

Environmental Fate, Transport, and Ecotoxicological Research

Biodegradation Pathways and Kinetics in Various Environmental Compartments

2-(2-Hydroxypropoxy)propan-1-ol is considered to be readily biodegradable in the environment. oecd.org Under aerobic conditions, it undergoes biodegradation, with studies showing greater than 70% degradation after 28 days in a Zahn-Wellens test. oecd.org The degradation process involves the enzymatic oxidation of its terminal primary alcohol groups. nsf.gov

Research on analogous polypropylene (B1209903) glycols (PPGs) indicates that under oxic conditions, they are biotransformed through a stepwise shortening of the terminal primary alcohol groups. This process is facilitated by alcohol and aldehyde dehydrogenase enzymes, leading to the formation of carboxylated intermediates. nsf.gov While specific studies on the anaerobic degradation of this compound are limited, related compounds like propylene (B89431) glycol have been shown to undergo degradation under anaerobic conditions. researchgate.net However, some studies on PPGs have indicated that further degradation is not observed under anoxic conditions. nsf.gov

The rate of biodegradation of this compound can be influenced by several environmental factors. The presence of oxygen is a critical factor, with aerobic conditions favoring rapid degradation. nsf.gov Temperature also plays a role, as demonstrated by studies on related propanols where microbial growth and degradation rates are temperature-dependent. researchgate.net The concentration of the compound can also affect degradation kinetics, with higher concentrations potentially leading to slower degradation rates. researchgate.net

Bioaccumulation Potential Assessments in Aquatic and Terrestrial Systems

The potential for this compound to bioaccumulate in organisms is considered to be low. oecd.orgtaylorfrancis.com This is supported by its low octanol-water partition coefficient (log Kow) of -0.7 and measured bioconcentration factors (BCF) in fish, which range from 0.3 to 4.6. oecd.orgnih.gov A low estimated log BCF further suggests that the compound is not expected to bioconcentrate significantly in aquatic organisms. taylorfrancis.com

Adsorption and Desorption Characteristics in Soil and Sediment Matrices

Due to its high water solubility and low estimated organic carbon partitioning coefficient (Koc), this compound is not expected to significantly adsorb to soil and sediment. taylorfrancis.comnih.gov This suggests that it will be highly mobile in soil and is unlikely to partition from the water column to organic matter in sediments and suspended solids. taylorfrancis.com Studies on other organic compounds have shown that soil properties, such as organic matter content, can influence adsorption and desorption processes. researchgate.netnih.gov

Aquatic Toxicity Studies and Ecological Risk Assessments

This compound exhibits low toxicity to aquatic organisms. researchgate.netregulations.gov Acute toxicity studies have reported high LC50 and EC50 values, indicating that adverse effects only occur at very high concentrations. oecd.org Based on available data, the compound is considered practically non-toxic to freshwater fish and invertebrates. regulations.gov

Here is an interactive data table summarizing the aquatic toxicity of this compound:

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Carassius auratus (Goldfish) | 96 hours | LC50 | >5000 | oecd.org |

| Lepomis macrochirus (Bluegill) | 96 hours | LC50 | 1,700 | echemi.com |

| Freshwater Invertebrates | 48 hours | EC50 | - | regulations.gov |

| Amphibians | - | - | 3,181 | oecd.org |

Table 1: Aquatic Toxicity Data for this compound

Ecological risk assessments, using an assessment factor of 100 on the fish 96-hour LC50, have resulted in a Predicted No-Effect Concentration (PNEC) of >50 mg/L. oecd.org When considering data from amphibian studies, the PNEC is 32 mg/L. oecd.org These assessments suggest that the environmental risk posed by this compound is low under current usage and exposure levels. oecd.org

Long-Term Environmental Persistence and Mobility Studies

Research into the long-term environmental fate of this compound is typically conducted on the broader substance, dipropylene glycol (DPG), which is a mixture of three isomers. wikipedia.org This compound, a component of DPG, is characterized by its high water solubility and low vapor pressure, properties that largely dictate its behavior and transport in the environment. oecd.orgatamankimya.com Studies indicate that its distribution upon release into the environment will primarily be to water and soil compartments. oecd.org

Investigations into its long-term persistence suggest that this compound is not expected to remain in the environment for extended periods. nih.govewg.org The primary mechanism for its removal from terrestrial and aquatic systems is biodegradation. nih.gov Studies have demonstrated that dipropylene glycol is readily biodegradable, with one key study showing greater than 70% degradation over a 28-day period in a Zahn-Wellens test. oecd.org It is rapidly and ultimately biodegraded by a wide variety of microorganisms under both aerobic and anaerobic conditions. nih.gov

The mobility of this compound in the environment is considered high. nih.govtaylorfrancis.com This is due to its miscibility with water and a low estimated soil adsorption coefficient (Koc), which indicates a low affinity for binding to soil and sediment particles. nih.govtaylorfrancis.com Consequently, if released to soil, it is expected to leach and exhibit high mobility. taylorfrancis.com Volatilization from water or moist soil surfaces is not considered a significant environmental fate process due to its low vapor pressure and Henry's Law constant. taylorfrancis.comnih.gov

Abiotic degradation processes, such as hydrolysis, are not expected to be significant for this compound as it lacks functional groups that would hydrolyze under typical environmental conditions. nih.gov Similarly, direct photolysis by sunlight is not anticipated to be a major degradation pathway because the compound does not absorb light at wavelengths greater than 290 nm. nih.gov In the atmosphere, however, it is expected to have a short lifetime, with an estimated half-life of about 12 hours due to rapid reaction with photochemically-produced hydroxyl radicals. nih.govnih.gov

The potential for bioaccumulation in aquatic organisms is considered low. This is supported by measured Bioconcentration Factor (BCF) values in fish, which are between 0.3 and 4.6, well below the threshold that would indicate a potential for bioaccumulation. oecd.org

Interactive Data Table: Environmental Fate and Transport Properties

Below are key data points from various studies regarding the environmental persistence and mobility of dipropylene glycol, which includes the isomer this compound.

| Parameter | Value | Reference |

|---|---|---|

| Log Octanol-Water Partition Coefficient (log Kow) | -1.07 | nih.gov |

| Water Solubility | Miscible | oecd.orgatamankimya.com |

| Vapor Pressure | <0.01 mm Hg at 20 °C | nih.gov |

| Biodegradation (Zahn-Wellens Test) | >70% degradation in 28 days | oecd.org |

| Bioconcentration Factor (BCF) | 0.3 - 4.6 | oecd.org |

| Atmospheric Half-life | ~12 hours (estimated) | nih.gov |

Mammalian Toxicology and Human Health Impact Assessments

Acute and Repeated Dose Toxicity Studies: Methodologies and Endpoints

Acute and repeated dose toxicity studies are fundamental in assessing the potential hazards of a chemical following short-term and longer-term exposures. For 2-(2-hydroxypropoxy)propan-1-ol, these studies have been conducted across various exposure routes to identify potential target organs and systemic effects.

Oral, Dermal, and Inhalation Exposure Studies

The acute toxicity of this compound is considered to be low across oral, dermal, and inhalation routes of exposure. lyondellbasell.com

Oral Exposure: Acute oral toxicity studies in rats have reported a high LD50 (lethal dose, 50%) value of approximately 15 g/kg. nih.gov This indicates that a large amount of the substance is required to cause death in 50% of the test animals. Seven different rat studies collectively show an LD50 greater than 13 g/kg of body weight per day, and a study in guinea pigs reported an LD50 of 17.6 g/kg bw/day. oecd.org

Dermal Exposure: The acute dermal toxicity is also low, with an LD50 in rabbits reported to be greater than 5 g/kg of body weight. oecd.org Studies on rabbits showed that dermal application did not result in death at these high doses. nih.gov

Inhalation Exposure: Inhalation studies in rats and guinea pigs showed no deaths at concentrations of 6 to 8 g/m³. oecd.org

These findings collectively demonstrate a low order of acute toxicity for this compound through the primary routes of human exposure.

Target Organ Toxicity and Systemic Effects Investigations

Repeated dose studies provide insight into the potential for cumulative toxicity and identify specific organs that may be affected by prolonged exposure.

In a 3-month drinking water study in rats and mice, no mortality was observed in rats, while some deaths occurred in mice at the highest exposure level of 80,000 ppm. nih.gov In male rats exposed to 20,000 ppm or greater, there were significantly increased incidences of liver and kidney lesions. nih.gov Female rats showed these lesions at 80,000 ppm. nih.gov Additionally, all rats exposed to 80,000 ppm exhibited focal olfactory epithelial degeneration. nih.gov Male rats in the 80,000 ppm group also showed testicular atrophy, epididymal hypospermia, and preputial gland atrophy. nih.gov

In a 2-year drinking water study, male rats exposed to 40,000 ppm had lower survival rates and both male and female rats at this concentration had significantly lower mean body weights compared to control groups. nih.gov The study also noted increased incidences of nephropathy and secondary lesions in the parathyroid and forestomach of male rats. nih.gov Bile duct hyperplasia and changes in the olfactory epithelium were observed in both male and female rats. nih.gov

A study on a structural analog, tripropylene (B76144) glycol (TPG), which is readily converted to DPG in rats, showed that repeated doses led to increased relative weight for the liver and kidney. oecd.org

Interactive Data Table: Summary of Acute Toxicity Studies

| Exposure Route | Species | Endpoint | Result | Citation |

| Oral | Rat | LD50 | >13 g/kg bw/day | oecd.org |

| Oral | Guinea Pig | LD50 | 17.6 g/kg bw/day | oecd.org |

| Dermal | Rabbit | LD50 | >5 g/kg bw/day | oecd.org |

| Inhalation | Rat, Guinea Pig | LC50 | No deaths at 6-8 g/m³ | oecd.org |

Genetic Toxicology Research: Mutagenicity and Genotoxicity Evaluations

Genetic toxicology studies are essential to determine if a substance can cause damage to the genetic material of cells, which could lead to mutations or cancer.

In vitro and In vivo Assays for DNA Damage and Chromosomal Aberrations

This compound has been evaluated in a battery of in vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) genotoxicity assays. oecd.org The results from these studies have consistently shown that the compound is not a genetic toxicant. oecd.orgresearchgate.net

In Vitro Studies: Tests conducted on bacterial and mammalian cells in culture have not shown any evidence of mutagenic activity. oecd.orgrompa.com This includes gene mutation assays which have returned negative results. rompa.com

In Vivo Studies: An in vivo micronucleus study, which assesses chromosomal damage, also yielded negative results. oecd.org This indicates that this compound does not cause chromosomal aberrations in living animals. rompa.com

The comprehensive nature of these tests, covering different endpoints such as gene mutation and chromosomal damage, provides strong evidence that this compound does not pose a genotoxic hazard. service.gov.ukresearchgate.netnih.gov

Carcinogenicity Bioassays and Long-Term Exposure Studies

Long-term carcinogenicity bioassays are conducted to evaluate the potential of a chemical to cause cancer over a lifetime of exposure.

Published literature studies that have examined the chronic toxicity and carcinogenic potential of dipropylene glycol have concluded that it is non-carcinogenic in both rodent and non-rodent species under the conditions of the study protocols. regulations.gov A 2-year study in rats and mice exposed to dipropylene glycol in their drinking water found no treatment-related neoplastic lesions. nih.gov

While systemic adverse effects were noted in some chronic toxicity studies, these were generally observed only at very high doses that exceed the limit dose established for mammalian chronic toxicity studies. regulations.gov

Metabolic Fate and Biotransformation Pathways in Mammalian Systems

Understanding the metabolic fate and biotransformation of a chemical is crucial for assessing its potential toxicity. While no studies have been found that specifically examined the metabolism of dipropylene glycol, information can be inferred from its structural analogs. regulations.gov

Metabolic studies on tripropylene glycol (TPG) have shown that it is readily converted to dipropylene glycol (DPG), propylene (B89431) glycol (PG), and carbon dioxide in rats. oecd.org This suggests that DPG would likely follow a similar metabolic pathway, being broken down into smaller, less complex molecules that can be excreted from the body. The metabolism of xenobiotics in mammalian systems generally involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). nih.gov It is plausible that DPG undergoes such biotransformations.

Regulatory Toxicological Frameworks and Human Health Risk Assessment Methodologies

The assessment of potential risks to human health from the chemical compound this compound, also known as dipropylene glycol (DPG), is governed by comprehensive regulatory frameworks established by national and international bodies. These frameworks provide the methodologies for systematic risk assessment, which integrates hazard, exposure, and dose-response data to characterize potential health risks.

In the United States, the Environmental Protection Agency (EPA) evaluates chemical substances under the Toxic Substances Control Act (TSCA). As part of the prioritization process required by the Lautenberg amendments to TSCA, the EPA designated propanol, oxybis- (dipropylene glycol) as a Low-Priority Substance. epa.gov This designation indicates that, based on reasonably available information, the EPA concluded that a full risk evaluation is not warranted at this time because the substance is not considered to present an unreasonable risk of injury to health or the environment under its current conditions of use. epa.gov The EPA's Integrated Risk Information System (IRIS) program also serves as a key resource for identifying and characterizing the health hazards of chemicals, although a full assessment for this specific compound is not available. epa.gov

In the European Union, this compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eu According to the information submitted by companies to the European Chemicals Agency (ECHA), no hazards have been classified for this substance. europa.eu The REACH framework mandates that manufacturers and importers gather information on the properties of their chemical substances and register it with ECHA. This information is crucial for understanding and managing potential risks.